molecular formula C19H20Cl2N8O B2392575 (4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone CAS No. 1448028-35-0

(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone

Cat. No.: B2392575
CAS No.: 1448028-35-0
M. Wt: 447.32
InChI Key: VMCSUYCSLBHKQH-UHFFFAOYSA-N
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Description

(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C19H20Cl2N8O and its molecular weight is 447.32. The purity is usually 95%.
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Biological Activity

The compound (4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring linked to a triazole-pyrimidine moiety and an azetidine structure. The presence of the 3,4-dichlorophenyl group is significant for its biological activity.

Molecular Properties:

  • Molecular Weight: 432.3 g/mol
  • LogP (Octanol/Water Partition Coefficient): 4.2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction: The piperazine moiety often interacts with neurotransmitter receptors such as serotonin and dopamine receptors, which may contribute to its psychoactive effects.
  • Inhibition of Enzymatic Activity: The triazole component is known for its ability to inhibit certain enzymes involved in cellular signaling pathways, potentially leading to antiproliferative effects.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.

Antiproliferative Effects

Research indicates that derivatives of this compound show significant antiproliferative activity against cancer cell lines. For instance, compounds containing the triazole-pyrimidine structure have been reported to inhibit the growth of HT29 colon cancer cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)Reference
AHT295.0
BJurkat7.5
CMCF710.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial activity against Gram-positive bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Neuropharmacological Effects

Given the piperazine structure's affinity for central nervous system receptors, this compound may exhibit anxiolytic or antidepressant-like effects. Animal studies have shown that similar piperazine derivatives can modulate serotonin levels and improve mood-related behaviors .

Case Studies and Research Findings

  • Case Study on Anticancer Activity:
    A study conducted by Blokhina et al. highlighted the anticancer potential of triazole derivatives in treating resistant cancer cell lines. The findings suggested that modifications to the piperazine and triazole components could enhance efficacy .
  • Antimicrobial Research:
    In a comprehensive review on antimicrobial agents, compounds similar to the one were shown to possess significant activity against various pathogens, suggesting a broad spectrum of antimicrobial action .
  • Neuropharmacological Evaluation:
    A recent study explored the anxiolytic properties of piperazine derivatives in animal models, indicating that these compounds could be potential candidates for treating anxiety disorders .

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N8O/c1-26-17-16(24-25-26)18(23-11-22-17)29-9-12(10-29)19(30)28-6-4-27(5-7-28)13-2-3-14(20)15(21)8-13/h2-3,8,11-12H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCSUYCSLBHKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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